molecular formula C7H10BrN3O2S B581221 N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole CAS No. 1048358-33-3

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole

Cat. No. B581221
M. Wt: 280.14
InChI Key: FVENMKPZBGIYPA-UHFFFAOYSA-N
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Description

“N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” is a chemical compound with the CAS Number: 1048358-33-3 . It has a molecular weight of 281.15 . The IUPAC name for this compound is tert-butyl (5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)carbamate . It is used as a building block in organic synthesis .


Synthesis Analysis

A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of “N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” is represented by the linear formula C7H10BrN3O2S . The InChI Code for this compound is 1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) .


Physical And Chemical Properties Analysis

“N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

“N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” is a building block used in organic synthesis .

Method of Application

A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Antimicrobial Agents

“N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” derivatives have been synthesized and evaluated as potent antimicrobial agents .

Method of Application

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Results or Outcomes

The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Anticancer Agents

Thiadiazole derivatives, including “N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole”, have been studied as potential anticancer agents .

Method of Application

The compounds are synthesized and then tested in vitro and/or in vivo across various cancer models . The influence of the substituent on the compounds’ activity is also studied .

Results or Outcomes

The review presents the current state of knowledge on thiadiazole derivatives that demonstrate efficacy across the cancer models . The results from clinical trials assessing thiadiazole-containing drugs in cancer patients are also summarized .

Anti-Epileptic Agents

1,3,4-Thiadiazole derivatives, including “N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole”, have been studied as potential anti-epileptic agents .

Method of Application

Various derivatives of 1,3,4-thiadiazole scaffold are synthesized and tested for their anticonvulsant activity . For example, the compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} was tested .

Results or Outcomes

The compound showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests . It was concluded that the Cl substituent compound was found to be effective .

Antidiabetic Agents

1,3,4-Thiadiazole derivatives, including “N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole”, have been studied as potential antidiabetic agents .

Method of Application

Various derivatives of 1,3,4-thiadiazole scaffold are synthesized and tested for their antidiabetic activity . The influence of the substituent on the compounds’ activity is also studied .

Results or Outcomes

The review presents the current state of knowledge on thiadiazole derivatives that demonstrate efficacy across the diabetes models . The results from clinical trials assessing thiadiazole-containing drugs in diabetes patients are also summarized .

Antihypertensive Agents

1,3,4-Thiadiazole derivatives, including “N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole”, have been studied as potential antihypertensive agents .

Method of Application

Various derivatives of 1,3,4-thiadiazole scaffold are synthesized and tested for their antihypertensive activity . The influence of the substituent on the compounds’ activity is also studied .

Results or Outcomes

The review presents the current state of knowledge on thiadiazole derivatives that demonstrate efficacy across the hypertension models . The results from clinical trials assessing thiadiazole-containing drugs in hypertension patients are also summarized .

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl N-(5-bromo-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENMKPZBGIYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole

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